2,6-Dichloro-4-(hydroxymethyl)phenol
Overview
Description
2,6-Dichloro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6Cl2O2. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxymethyl group at the 4 position on the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(hydroxymethyl)phenol typically involves the chlorination of 4-(hydroxymethyl)phenol. One common method includes the reaction of 4-(hydroxymethyl)phenol with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated phenol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2,6-Dichloro-4-carboxyphenol
Reduction: 4-(Hydroxymethyl)phenol
Substitution: 2,6-Dichloro-4-(substituted)phenol
Scientific Research Applications
2,6-Dichloro-4-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial formulations.
Industry: Utilized as a preservative in various products, including cosmetics and personal care items.
Mechanism of Action
The antimicrobial activity of 2,6-Dichloro-4-(hydroxymethyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, it can interfere with essential enzymatic processes within the microbial cells, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenol
- 2,6-Dichloro-4-methylphenol
- 2,6-Dichloro-4-nitrophenol
Uniqueness
Compared to its analogs, 2,6-Dichloro-4-(hydroxymethyl)phenol is unique due to the presence of the hydroxymethyl group, which enhances its solubility in water and contributes to its antimicrobial properties. This functional group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,6-dichloro-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKUSGDAQJJKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944601 | |
Record name | 2,6-Dichloro-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22002-17-1 | |
Record name | Benzenemethanol, 3,5-dichloro-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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